molecular formula C9H10ClNO B13552047 2-(6-Chloropyridin-2-yl)-2-methylpropanal

2-(6-Chloropyridin-2-yl)-2-methylpropanal

Cat. No.: B13552047
M. Wt: 183.63 g/mol
InChI Key: SDSHJQUASHHTPJ-UHFFFAOYSA-N
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Description

2-(6-Chloropyridin-2-yl)-2-methylpropanal is an organic compound belonging to the pyridine family It is characterized by the presence of a chloropyridine moiety attached to a methylpropanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyridin-2-yl)-2-methylpropanal can be achieved through several methods. One common approach involves the reaction of 6-chloropyridine-2-carbaldehyde with isobutyraldehyde in the presence of a suitable catalyst. The reaction is typically carried out under mild conditions, such as room temperature, to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize advanced catalytic systems and optimized reaction conditions to maximize efficiency and minimize waste. The use of environmentally benign solvents and reagents is also a key consideration in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropyridin-2-yl)-2-methylpropanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(6-Chloropyridin-2-yl)-2-methylpropanal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Chloropyridin-2-yl)-2-methylpropanal involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

2-(6-chloropyridin-2-yl)-2-methylpropanal

InChI

InChI=1S/C9H10ClNO/c1-9(2,6-12)7-4-3-5-8(10)11-7/h3-6H,1-2H3

InChI Key

SDSHJQUASHHTPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=O)C1=NC(=CC=C1)Cl

Origin of Product

United States

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